(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

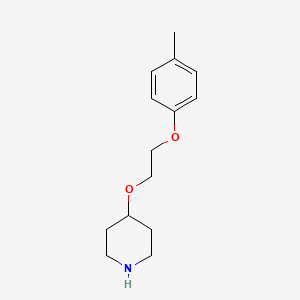

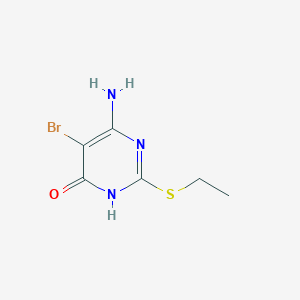

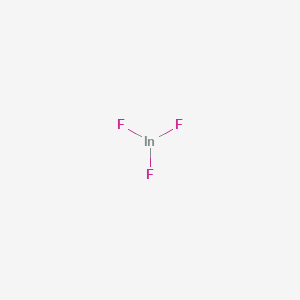

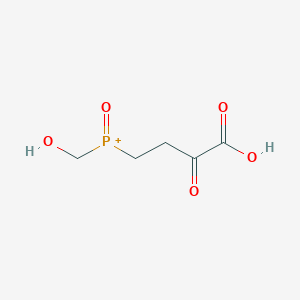

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCH2COCH2CO2H or POCOPHCH2CO2H. It is a phosphonium salt that contains a carboxylic acid and a ketone group.

科学的研究の応用

Molecular Probes and Labels in Biomedical Research

A study conducted by Dobrynin et al. (2021) describes the use of stable free radicals, such as nitroxides of the pyrrolidine series, as molecular probes and labels in biomedical and biophysical research applications. The paper details the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of a widely used carboxy-Proxyl, which is synthesized from commercially available reagents. This advancement suggests potential applications in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

Synthesis of Biological Compounds

The paper by Kobayashi et al. (2009) presents a simple method for synthesizing 1-aryl-4-hydroxy- N, N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. This synthesis involves 3-(2-chloropyridin-3-yl)- N, N-di-methyl-3-oxopropanamide, suggesting the potential utility of this compound in the synthesis of various biologically active compounds (Kobayashi et al., 2009).

Radiology and Chemical Detection

Manevich et al. (1997) used Coumarin-3-carboxylic acid (3-CCA) as a detector for hydroxyl radicals in aqueous solutions, generated either by gamma irradiation or chemically. This study highlights the potential of 3-CCA in radiology and chemical detection, as it allows real-time measurement of hydroxyl radical generation with a high degree of specificity and accuracy (Manevich et al., 1997).

Catalytic Synthesis in Organic Chemistry

In a 2023 study, Lubov et al. reported on a palladium-catalyzed aliphatic C-H oxygenation technique, demonstrating potential applications for the 3°-regioselective oxidative functionalization of complex molecules of natural origin. This suggests a role for carboxy- and hydroxymethyl-based compounds in advanced organic synthesis techniques (Lubov et al., 2023).

Biotechnological Applications

Aurich et al. (2012) explored the biotechnological preparation of oxo- and hydroxycarboxylic acids, including those similar to (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium. Their work emphasizes the use of these compounds as new building blocks in organic synthesis, highlighting their potential in the development of green biotechnological processes and the synthesis of pharmaceutical compounds (Aurich et al., 2012).

将来の方向性

: Hong Song, Rui Guo, Xianbao Sun, Yuxing Kou, Xuan Ma, Yinan Chen, Lihua Song, and Yan Wu. “Integrated metabolomics and transcriptomics revealed the anti-constipation mechanisms of xylooligosaccharides from corn cobs.” Food & Function, 2024. Link : Benchchem. “Qualified products for CAS No. ((3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium).” Link : Springer. “Comprehensive Analysis of the Association Between Human Non-obstructive Azoospermia and Paternal Lifetime Experience.” Journal of Assisted Reproduction and Genetics, 2021. Link

特性

CAS番号 |

79778-02-2 |

|---|---|

製品名 |

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium |

分子式 |

C5H8O5P+ |

分子量 |

179.09 g/mol |

IUPAC名 |

(3-carboxy-3-oxopropyl)-(hydroxymethyl)-oxophosphanium |

InChI |

InChI=1S/C5H7O5P/c6-3-11(10)2-1-4(7)5(8)9/h6H,1-3H2/p+1 |

InChIキー |

BXPLBWFXIZTLFG-UHFFFAOYSA-O |

SMILES |

C(C[P+](=O)CO)C(=O)C(=O)O |

正規SMILES |

C(C[P+](=O)CO)C(=O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。